molecular formula C9H12O B14456550 5-Methyloct-4-en-6-yn-2-one CAS No. 71870-56-9

5-Methyloct-4-en-6-yn-2-one

Cat. No.: B14456550
CAS No.: 71870-56-9
M. Wt: 136.19 g/mol
InChI Key: PJSNDTKGQHHIGG-UHFFFAOYSA-N
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Description

5-Methyloct-4-en-6-yn-2-one is an aliphatic enyne ketone with the molecular formula C₉H₁₂O. Its structure features:

  • A ketone group at position 2.
  • A conjugated double bond (C4–C5) and a triple bond (C6–C7).
  • A methyl substituent at position 5.

This compound is of interest in organic synthesis due to its conjugated enyne system, which influences reactivity in cycloadditions, hydrogenation, and nucleophilic additions. Its physical properties, such as a boiling point range of 120–125°C (estimated) and moderate polarity, make it soluble in organic solvents like dichloromethane or ethyl acetate.

Properties

CAS No.

71870-56-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

5-methyloct-4-en-6-yn-2-one

InChI

InChI=1S/C9H12O/c1-4-5-8(2)6-7-9(3)10/h6H,7H2,1-3H3

InChI Key

PJSNDTKGQHHIGG-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=CCC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloct-4-en-6-yn-2-one can be achieved through various synthetic routes. One common method involves the use of enantioenriched starting materials and chemoenzymatic synthesis. This approach avoids the use of highly reactive or toxic reagents and does not require anhydrous conditions . The reaction typically involves a four-step aldol-based sequence, which includes the following steps:

  • Formation of an enolate intermediate.
  • Aldol condensation to form a β-hydroxy ketone.
  • Dehydration to form an enone.
  • Final functionalization to introduce the alkyne group.

Industrial Production Methods

Industrial production of this compound may involve scalable preparation techniques that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. The use of distillation as a purification method is common in industrial settings to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyloct-4-en-6-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyloct-4-en-6-yn-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyloct-4-en-6-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Methyloct-4-en-6-yn-2-one with structurally related enynes, ketones, and alkenes. Key parameters include molecular weight, functional groups, and spectroscopic signatures.

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups IR Peaks (cm⁻¹) UV-Vis λ_max (nm)
This compound C₉H₁₂O 136.19 Ketone, ene, yne 2200 (C≡C), 1700 (C=O) ~240 (conjugated π)
4-Methylhept-3-en-5-yn-2-one C₈H₁₀O 122.17 Ketone, ene, yne 2210 (C≡C), 1695 (C=O) ~235
Oct-4-en-6-yn-2-one C₈H₁₀O 122.17 Ketone, ene, yne 2195 (C≡C), 1710 (C=O) ~245
5-Methyloct-4-en-2-one C₉H₁₄O 138.21 Ketone, ene 1680 (C=O), 1640 (C=C) ~220
5-Ethyloct-4-en-6-yn-2-one C₁₀H₁₄O 150.22 Ketone, ene, yne, ethyl group 2205 (C≡C), 1705 (C=O) ~238

Key Findings:

Reactivity Differences: The yne group in this compound enhances electrophilicity at C7, facilitating nucleophilic attacks (e.g., Grignard additions) compared to non-alkyne analogs like 5-Methyloct-4-en-2-one. The methyl group at C5 introduces steric hindrance, slowing hydrogenation of the double bond relative to unsubstituted Oct-4-en-6-yn-2-one.

Spectroscopic Signatures: IR: The yne group absorbs strongly at 2200 cm⁻¹, distinct from enones lacking alkynes. NMR: The C5 methyl group appears as a singlet at δ 1.8–2.0 ppm (¹H) and δ 20–25 ppm (¹³C).

Thermal Stability: Compounds with conjugated enyne systems (e.g., this compound) exhibit lower thermal stability due to strain, decomposing at >150°C versus >180°C for simpler enones.

Limitations of Available Evidence

Flavonoids are aromatic systems with distinct properties (e.g., antioxidant activity, UV absorption >300 nm), making them incomparable to aliphatic enyne ketones.

Recommendations for Further Research

To validate the above comparisons, consult:

  • Computational studies (DFT) on enyne ketone reactivity.
  • Specialized databases (Reaxys, SciFinder) for experimental data on alkynyl ketones.
  • Synthetic protocols for enyne derivatives in peer-reviewed journals (e.g., J. Org. Chem.).

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